molecular formula C15H13F3N4O B7007308 N-(2-cyanophenyl)-4,4,4-trifluoro-N-methyl-3-pyrazol-1-ylbutanamide

N-(2-cyanophenyl)-4,4,4-trifluoro-N-methyl-3-pyrazol-1-ylbutanamide

Cat. No.: B7007308
M. Wt: 322.28 g/mol
InChI Key: MUMFEBDSDXKIFB-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-4,4,4-trifluoro-N-methyl-3-pyrazol-1-ylbutanamide is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a trifluoromethyl group, a pyrazole ring, and a cyanophenyl group, which contribute to its distinct chemical properties and reactivity.

Properties

IUPAC Name

N-(2-cyanophenyl)-4,4,4-trifluoro-N-methyl-3-pyrazol-1-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N4O/c1-21(12-6-3-2-5-11(12)10-19)14(23)9-13(15(16,17)18)22-8-4-7-20-22/h2-8,13H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUMFEBDSDXKIFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1C#N)C(=O)CC(C(F)(F)F)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-4,4,4-trifluoro-N-methyl-3-pyrazol-1-ylbutanamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-cyanophenylamine with trifluoroacetic anhydride to introduce the trifluoromethyl group. This intermediate is then reacted with N-methylpyrazole under specific conditions to form the final product. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods aim to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-quality compounds .

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)-4,4,4-trifluoro-N-methyl-3-pyrazol-1-ylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile group to an amine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure optimal reactivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .

Scientific Research Applications

N-(2-cyanophenyl)-4,4,4-trifluoro-N-methyl-3-pyrazol-1-ylbutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-4,4,4-trifluoro-N-methyl-3-pyrazol-1-ylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to target proteins, modulating their activity and influencing various cellular pathways. This mechanism is particularly relevant in the context of its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-cyanophenyl)-4,4,4-trifluoro-N-methyl-3-pyrazol-1-ylbutanamide include:

Uniqueness

The presence of both the trifluoromethyl and N-methyl groups in this compound makes it unique. These groups contribute to its enhanced lipophilicity, stability, and reactivity, distinguishing it from other similar compounds.

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